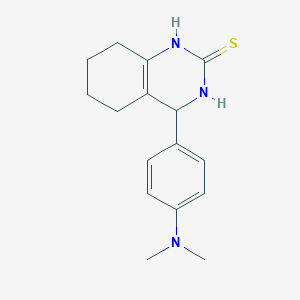

4-(4-dimethylaminophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione

Description

This compound is a partially hydrogenated quinazoline derivative featuring a thione group at position 2 and a 4-dimethylaminophenyl substituent at position 4. Its molecular formula is C₁₆H₂₀N₃S, with a molecular weight of 286.42 g/mol (estimated). The thione group may participate in hydrogen bonding or metal coordination, making it relevant for biological or catalytic applications .

Properties

CAS No. |

65331-21-7 |

|---|---|

Molecular Formula |

C16H21N3S |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione |

InChI |

InChI=1S/C16H21N3S/c1-19(2)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)17-16(20)18-15/h7-10,15H,3-6H2,1-2H3,(H2,17,18,20) |

InChI Key |

KKAJXHBUCICCEB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3)NC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 4-(4-dimethylaminophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione typically follows a multi-step synthetic route involving:

- Formation of the quinazoline ring system via cyclocondensation of appropriate o-phenylenediamine derivatives with carbonyl or isothiocyanate reagents.

- Introduction of the 4-(dimethylamino)phenyl substituent through nucleophilic aromatic substitution or condensation.

- Conversion of the quinazoline carbonyl to the thione group by sulfurization.

Detailed Preparation Methods

Cyclocondensation of o-Phenylenediamine with Isothiocyanates

A well-documented method involves reacting o-phenylenediamine derivatives with isothiocyanates or related thiocarbonyl reagents to form quinazoline-2-thione cores. For example, methyl isothiocyanate reacts with o-phenylenediamine under reflux conditions to yield thiourea intermediates, which upon cyclization form quinazoline-2-thione derivatives. This approach is supported by related syntheses of benzo[f]triazepine-2-thione analogues, where cyclocondensation and dehydrogenation steps produce heterocyclic thione rings.

Incorporation of the 4-(Dimethylamino)phenyl Group

The 4-(dimethylamino)phenyl substituent is introduced either by:

- Using 4-(dimethylamino)aniline as a starting material in the initial cyclization step with suitable carbonyl or isothiocyanate reagents.

- Post-synthetic substitution on the quinazoline ring via nucleophilic aromatic substitution or amination reactions.

This substitution pattern is critical for the electronic properties of the molecule, influencing its biological activity and solubility.

Reduction and Hydrogenation to Hexahydroquinazoline

The hexahydroquinazoline ring system is obtained by catalytic hydrogenation or chemical reduction of the quinazoline ring to saturate the 3,4,5,6,7,8-positions. This step is essential to achieve the hexahydro derivative, which has different conformational and pharmacological properties compared to the aromatic quinazoline.

Sulfurization to the Thione

The conversion of the quinazolinone carbonyl to the corresponding thione is typically accomplished by treatment with sulfurizing agents such as Lawesson’s reagent, phosphorus pentasulfide, or elemental sulfur under reflux in organic solvents. This step introduces the thiocarbonyl functionality at the 2-position, yielding the quinazoline-2-thione structure.

Representative Reaction Scheme (Summary)

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | o-Phenylenediamine + 4-(dimethylamino)aniline derivative + carbonyl/isothiocyanate reagent | Reflux in ethanol or acetic acid | Quinazoline intermediate |

| 2 | Quinazoline intermediate | Catalytic hydrogenation (H2, Pd/C) or chemical reduction | Hexahydroquinazoline derivative |

| 3 | Hexahydroquinazoline derivative + sulfurizing agent (Lawesson’s reagent or P4S10) | Reflux in toluene or other solvents | This compound |

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H21N3S |

| Molecular Weight | 287.42 g/mol |

| Appearance | Solid, varies depending on purity |

| Assay Purity | 90% to 98% (commercial samples) |

| Storage | Dry, dark, ventilated place recommended |

These data are consistent with commercial suppliers’ specifications for this compound.

Research Findings and Applications

- The compound serves as an intermediate or active scaffold in pharmaceutical synthesis, exploiting the quinazoline core known for diverse biological activities.

- Derivatives of quinazoline-2-thiones have been studied for antifungal, antitumor, and insecticidal properties, indicating the pharmacological relevance of such compounds.

- The presence of the 4-(dimethylamino)phenyl substituent modulates electronic and steric properties, potentially enhancing biological activity and solubility.

Summary of Key Literature Sources

Chemical Reactions Analysis

4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Quinazoline Core

Target Compound vs. 8-Methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

- Structural Differences: The target compound has a 4-dimethylaminophenyl group, whereas the analogue (CAS 313968-32-0) features 4-methoxyphenyl and 8-methoxy substituents .

- Functional Implications: The dimethylamino group (electron-donating) may enhance solubility in acidic media via protonation, whereas methoxy groups improve lipophilicity. The thione group is conserved, suggesting shared reactivity in nucleophilic or redox processes.

Target Compound vs. Ethyl 4-(4-Dimethylaminophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Structural Differences :

- Functional Implications :

Key Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

Reactivity and Stability

Biological Activity

4-(4-Dimethylaminophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial, antifungal, and anticancer activities. The synthesis methods and structure-activity relationships are also discussed.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 303.42 g/mol. Its structure features a quinazoline core with a thione group and a dimethylamino substituent that may influence its biological activity.

Antibacterial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit notable antibacterial properties. For instance:

- In vitro studies have shown that similar compounds possess significant inhibition zones against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact effectively with bacterial cell walls or metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| This compound | S. aureus | 22 |

Antifungal Activity

Research indicates that quinazoline derivatives also demonstrate antifungal activity:

- Case Study : A study evaluated the antifungal efficacy of various quinazoline derivatives against Candida albicans. The results indicated that certain modifications to the quinazoline structure enhanced antifungal potency.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 15 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- MTT Assay : The compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results showed significant cytotoxicity with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| HepG2 | 12 |

The biological activity of this compound is believed to involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), disrupting folate metabolism in cancer cells.

- Membrane Disruption : Antibacterial and antifungal activities may arise from the compound's ability to disrupt microbial cell membranes.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- - and -NMR confirm substituent positions and hydrogen bonding (e.g., thione proton at δ ~13 ppm) .

- IR spectroscopy identifies C=S stretches at 1150–1250 cm⁻¹ and N–H vibrations at 3200–3400 cm⁻¹ .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves conformational flexibility in the hexahydroquinazoline ring. Use SHELX for refinement and Mercury for void analysis .

Data Contradiction Alert : Discrepancies between solution-state NMR and solid-state SCXRD data may arise due to dynamic thione tautomerism; employ variable-temperature NMR to resolve .

How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

Q. Advanced Research Focus

- DFT Applications :

- Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles, validated against SCXRD data .

- Calculate frontier molecular orbitals (HOMO-LUMO) to assess charge transfer in photophysical studies (e.g., ΔE < 3.0 eV suggests visible-light absorption) .

- Mechanistic Insights : Simulate nucleophilic acyl transfer reactions (e.g., with P₂S₅) using transition-state theory to identify rate-limiting steps .

Validation Strategy : Cross-check computed IR/NMR spectra with experimental data to refine basis sets .

What strategies resolve contradictions between experimental and theoretical data?

Q. Advanced Research Focus

- Case Study : If SCXRD reveals planar quinazoline rings while DFT predicts non-planarity:

- Experimental Adjustments : Use high-resolution SCXRD (λ < 0.7 Å) to reduce thermal motion artifacts .

How do structural modifications (e.g., halogen substitution) impact biological activity?

Q. Advanced Research Focus

- SAR Strategies :

- Replace the dimethylamino group with electron-withdrawing substituents (e.g., Cl) to enhance electrophilicity and antimicrobial potency .

- Introduce π-extended systems (e.g., vinyl groups) to improve DNA intercalation, validated via UV-Vis hypochromicity assays .

- Synthetic Challenges : Bromination at the 6-position requires electrophilic substitution under FeBr₃ catalysis; monitor regioselectivity via LC-MS .

What are the limitations of current synthetic and analytical protocols?

Q. Critical Analysis

- Synthetic Limitations :

- Low yields (<40%) in thionation steps due to P₂S₅ moisture sensitivity; switch to Lawesson’s reagent for improved reproducibility .

- Analytical Gaps :

How to design experiments for investigating its potential as a nonlinear optical (NLO) material?

Q. Advanced Methodological Guide

- Experimental Design :

- Crystallographic Requirement : Non-centrosymmetric space groups (e.g., P2₁) enhance SHG activity; screen polymorphs via solvent-drop grinding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.